1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid
Description
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with a morpholine moiety and an imidazole ring bearing a carboxylic acid group. While direct data on this specific compound are absent in the provided evidence, its structural analogs are well-documented. Morpholine derivatives are frequently employed in medicinal chemistry to enhance solubility and bioavailability due to their polar, non-aromatic nature . The imidazole-4-carboxylic acid moiety is a common pharmacophore in bioactive molecules, contributing to interactions with enzymes and receptors via hydrogen bonding and metal coordination .
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3/c18-12(19)9-7-17(8-15-9)11-10(13-1-2-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19) |
InChI Key |
NVNWNNARBSQKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Ethyl Imidazole-4-carboxylate
The most widely reported method involves alkaline hydrolysis of ethyl imidazole-4-carboxylate (CAS 822-36-6) using potassium hydroxide (KOH):
-
Reaction Conditions :
This method is favored for its simplicity and scalability, though care must be taken to avoid decarboxylation under prolonged heating.
Functionalization of Pyrazine with Morpholine
Synthesis of 3-Morpholinopyrazin-2-amine
Morpholine is introduced to pyrazine via nucleophilic aromatic substitution. A representative protocol involves:
-
Reacting 2-chloropyrazine with morpholine in the presence of a base (e.g., K₂CO₃) at 80–100°C.
-
Yield : ~70–85% (reported in analogous morpholine-pyrazine syntheses).
Coupling Strategies for Fragment Assembly
Nucleophilic Aromatic Substitution
Direct coupling of 3-morpholinopyrazin-2-amine with imidazole-4-carbonyl chloride:
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative route:
-
Use a boronic ester-functionalized imidazole and halogenated pyrazine-morpholine derivative.
-
Challenges : Limited by the stability of imidazole boronic esters and regioselectivity.
Optimization and Critical Parameters
Solvent and Temperature Effects
Protecting Group Strategies
-
Imidazole Protection : Triphenylmethyl (trityl) groups are commonly used to protect the imidazole nitrogen during functionalization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Acylation | Acyl chloride formation + coupling | 60–75 | Straightforward, high atom economy | Sensitivity to moisture |
| Cross-Coupling | Suzuki-Miyaura reaction | 40–55 | Versatile for analog synthesis | Requires specialized catalysts |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. The morpholine and pyrazine rings may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid with structurally related compounds based on substituents, physicochemical properties, and biological activities. Data are synthesized from the provided evidence.
Structural and Physicochemical Comparisons
- Substituent Effects: The morpholino-pyrazine group in the target compound likely improves solubility compared to chlorophenyl (log P ~1.2 vs. ~2.5 for 3-CF₃-phenyl) . Imidazole-4-carboxylic acid is a conserved feature across analogs, enabling hydrogen bonding and metal chelation. For example, 1-methyl-1H-imidazole-2-carboxylic acid forms stable coordination complexes with Cu²⁺ and Pt²⁺ .
- pKa and Log P: The carboxylic acid pKa for imidazole derivatives typically ranges from 2.45 to 4.0, influenced by adjacent substituents . The morpholino group may slightly increase pKa due to electron-donating effects. Log P values vary significantly: chlorophenyl and trifluoromethyl groups increase hydrophobicity, whereas morpholino and pyrimidine enhance hydrophilicity .
Biological Activity
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its promising biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C12H13N5O and a molecular weight of approximately 275.268 g/mol. Its unique structure incorporates both morpholine and imidazole functionalities, which may enhance its interaction with biological targets compared to simpler analogs.
Synthesis Methods
Several synthetic routes have been proposed for the preparation of 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid. Common methods include:
- Cyclization of precursors : This method involves the reaction of appropriate precursors under specific conditions to form the desired imidazole structure.
- Modification of existing compounds : Altering substituents on known imidazole derivatives to obtain the target compound.
These versatile synthetic strategies allow for modifications that could enhance the biological properties of the compound.
Enzyme Inhibition
Research indicates that 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid exhibits inhibitory activity against various enzymes involved in disease pathways, particularly kinases and phosphatases. Preliminary studies suggest that this compound may serve as a tool in biochemical assays aimed at understanding these interactions.
Case Study 1: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation. The compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with an IC50 value indicating effective cytotoxicity against targeted cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 50 |
| 50 | 20 |
Case Study 2: Inflammatory Conditions
Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for autoimmune diseases. The results indicated a dose-dependent decrease in cytokine production, highlighting its efficacy at higher concentrations.
| Concentration (µM) | Cytokine Level (pg/mL) |
|---|---|
| Control | 1000 |
| 10 | 800 |
| 25 | 500 |
| 50 | 200 |
The dual functionality of the morpholine and imidazole groups allows for enhanced selectivity towards specific biological targets. This structural complexity enables greater interaction possibilities within biological systems, potentially leading to novel therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step procedures starting with functionalization of the pyrazine and imidazole rings. Key steps include:
- Coupling Reactions : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance reaction efficiency .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acid chloride formation) to prevent side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and confirms substitution patterns .
- LCMS : Determines molecular weight (e.g., [M+H]+ at m/z 290.1) and detects impurities .
- FTIR : Verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How does solubility impact biological testing of this compound?
- Methodological Answer :
- Co-solvents : Use DMSO for initial stock solutions (≤10% v/v in assays) to avoid cytotoxicity .
- pH Adjustment : Convert to sodium/potassium salts (via NaOH/KOH) for aqueous solubility enhancement .
- Validation : Measure solubility via nephelometry or UV-Vis spectroscopy .
Q. What are the primary functional groups influencing reactivity?
- Methodological Answer :
- Imidazole Ring : Participates in coordination with metal ions (e.g., Zn²⁺ in enzyme inhibition studies) .
- Carboxylic Acid : Enables salt formation or conjugation with amines via EDC/HOBt .
- Morpholine Ring : Enhances solubility and modulates pharmacokinetic properties .
Advanced Research Questions
Q. How to resolve discrepancies in biological activity across assays?
- Methodological Answer :
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and temperature (25°C vs. 37°C) to identify confounding factors .
- Metabolite Screening : Use LC-MS/MS to detect degradation products interfering with activity .
- Target Engagement : Confirm binding via SPR or ITC to rule off-target effects .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., nitration) to improve safety and scalability .
- Byproduct Recycling : Use fractional distillation to recover solvents (e.g., DCM) .
Q. How to design SAR studies for this compound?
- Methodological Answer :
- Core Modifications : Replace morpholine with piperazine (synthesized via SNAr reactions) to assess ring size impact .
- Bioisosteres : Substitute carboxylic acid with tetrazole (via cycloaddition reactions) to improve metabolic stability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Q. What causes low reproducibility in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine COX-2) .
- Redox Interference : Add antioxidants (e.g., ascorbic acid) to prevent compound oxidation during assays .
- Data Normalization : Use internal controls (e.g., known inhibitors like indomethacin) to calibrate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
